N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of a cyanocyclobutyl group, a hydroxyphenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide typically involves the following steps:
Formation of the cyanocyclobutyl intermediate: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a cyanide source.
Attachment of the hydroxyphenyl group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the cyanocyclobutyl intermediate.
Formation of the methylacetamide group: This step involves the acylation of the intermediate with a suitable acylating agent, such as acetic anhydride, followed by methylation using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The cyanocyclobutyl group can be reduced to form an amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclobutyl)-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(1-Cyanocyclobutyl)-2-(4-chlorophenyl)-N-methylacetamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and material properties compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(17)6-4-11/h3-6,17H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWKHHMVJNVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)O)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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